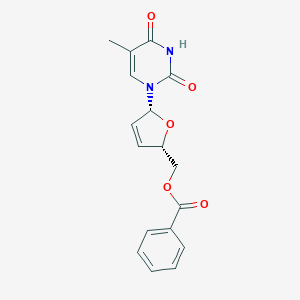

((2S,5R)-5-(5-Metil-2,4-dioxo-3,4-dihidropirimidin-1(2H)-il)-2,5-dihidrofurano-2-il)metil benzoato

Descripción general

Descripción

((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate, also known as ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate, is a useful research compound. Its molecular formula is C17H16N2O5 and its molecular weight is 328.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de medicamentos anti-VIH

5’-benzoil-D4T es un intermediario clave en la síntesis de Stavudina (d4T), un medicamento antirretroviral utilizado para prevenir y tratar el VIH/SIDA . Es particularmente significativo en la creación de métodos de producción a gran escala y rentables para la Stavudina, lo cual es crucial para hacer que el tratamiento sea accesible en países de ingresos bajos y medios donde reside la mayoría de las personas infectadas por el VIH .

Actividad antiproliferativa contra el cáncer

La investigación ha demostrado que los derivados de 5’-benzoil-D4T poseen una potente actividad antiproliferativa contra varias líneas celulares cancerosas, incluidas MDA-MB-231 (cáncer de mama triple negativo) y HCT116 (cáncer colorrectal) . Esto sugiere su uso potencial en el desarrollo de nuevas terapias contra el cáncer que se dirijan a vías específicas involucradas en el crecimiento de las células cancerosas.

Inhibición del metabolismo de los fosfolípidos

Se ha propuesto que el compuesto interfiere con el metabolismo de los fosfolípidos mediante la inhibición de PI-PLC, entre otros procesos celulares . Este mecanismo es crucial para el desarrollo de medicamentos que puedan modular las vías de señalización celular, ofreciendo estrategias terapéuticas para enfermedades asociadas con el metabolismo anormal de los fosfolípidos.

Síntesis de análogos de nucleósidos

5’-benzoil-D4T sirve como precursor en la síntesis de varios análogos de nucleósidos, que son componentes esenciales en el desarrollo de medicamentos antivirales . Estos análogos pueden diseñarse para inhibir la replicación viral incorporándose al ADN viral y provocando la terminación de la cadena.

Desarrollo de protocolos de síntesis sostenibles

El compuesto está involucrado en el establecimiento de protocolos sostenibles para la transformación de ribonucleósidos en derivados dideoxirribonucleósidos . Esto es importante para la producción ecológica de medicamentos antivirales, reduciendo la dependencia de reactivos peligrosos y promoviendo los principios de la química verde.

Producción farmacéutica a gran escala

5’-benzoil-D4T se utiliza en procesos novedosos que se adaptan a la producción farmacéutica a gran escala . La eficiencia económica y la practicidad de estos procesos son críticas para satisfacer la demanda mundial de medicamentos antivirales, especialmente en situaciones pandémicas.

Desarrollo de farmacoforos

Finalmente, 5’-benzoil-D4T se utiliza en el desarrollo de farmacoforos, que son marcos moleculares que llevan las características esenciales responsables de la actividad biológica de un fármaco . Esta aplicación es fundamental en el diseño de fármacos, permitiendo a los investigadores identificar nuevos compuestos con los efectos terapéuticos deseados.

Mecanismo De Acción

Target of Action

The primary target of 5’-benzoyl-D4T, also known as stavudine or d4T, is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for converting the virus’s RNA into DNA, a necessary step for the virus to integrate into the host cell’s genome and replicate .

Mode of Action

5’-benzoyl-D4T is a nucleoside reverse transcriptase inhibitor (NRTI) . It is a thymidine analog that interferes with the action of HIV viral DNA dependent DNA polymerase, thereby inhibiting viral replication . After administration, it is phosphorylated by cellular kinases into an active triphosphate form. This active form competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain. Once incorporated, it causes premature termination of the DNA chain, preventing the virus from replicating .

Biochemical Pathways

The biochemical pathway affected by 5’-benzoyl-D4T is the HIV replication cycle . By inhibiting reverse transcriptase, 5’-benzoyl-D4T prevents the conversion of viral RNA into DNA, a critical step in the viral replication process. This results in a decrease in viral load and an increase in CD4 cell counts, improving the immune response .

Pharmacokinetics

After oral administration, stavudine results in maximal concentrations within 2 hours and increases linearly as doses increase. The absolute oral bioavailability is high, approaching 100% . Stavudine does not accumulate in the plasma. It distributes into total body water and appears to enter cells by non-facilitated diffusion. Penetration into the cerebrospinal fluid occurs, as does the transfer of the drug across human placental tissue . Stavudine is cleared quickly by both renal and nonrenal processes .

Result of Action

The result of 5’-benzoyl-D4T’s action is a significant reduction in the replication of the HIV virus within the host’s cells. This leads to a decrease in viral load, which is the amount of HIV in the blood. A lower viral load is associated with better immune system function and a slower progression of the disease .

Action Environment

The efficacy of 5’-benzoyl-D4T can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact its effectiveness. It’s important to note that while 5’-benzoyl-D4T is a potent antiretroviral drug, its use has been associated with certain side effects, including peripheral neuropathy, a condition that causes pain, tingling, and numbness in the hands and feet . Therefore, the decision to use this medication should take into account the patient’s overall health status, potential drug interactions, and the risk of side effects .

Propiedades

IUPAC Name |

[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-9,13-14H,10H2,1H3,(H,18,20,22)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZQWZPYZIYYAQ-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153648 | |

| Record name | Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122567-97-9 | |

| Record name | Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122567979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 5'-benzoyl-d4T in the synthesis of stavudine (d4T)?

A1: In the synthesis described by the paper, 5'-benzoyl-d4T (compound 10 in the paper) serves as a crucial intermediate []. It is synthesized from the 2',3',5'-tri-O-methanesulfonate derivative of 1'-[14C]-5-methyluridine through a one-pot, three-step transformation. This intermediate is then subjected to methanolysis to remove the benzoyl protecting group, ultimately yielding the target compound, 1'-[14C]-stavudine (d4T) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.